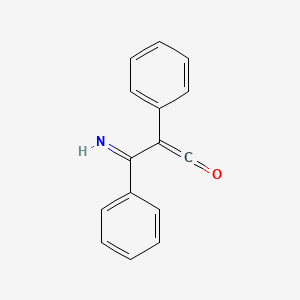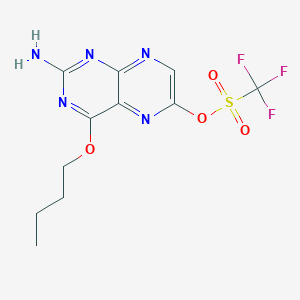
Methanesulfonic acid, trifluoro-, 2-amino-4-butoxy-6-pteridinyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methanesulfonic acid, trifluoro-, 2-amino-4-butoxy-6-pteridinyl ester is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a trifluoromethanesulfonic acid ester group and a pteridine ring system. The presence of these functional groups imparts distinct chemical properties, making it a valuable subject of study in organic chemistry and related disciplines.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methanesulfonic acid, trifluoro-, 2-amino-4-butoxy-6-pteridinyl ester typically involves multiple steps, starting with the preparation of the pteridine core This core can be synthesized through a series of condensation reactions involving appropriate precursors
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process typically includes large-scale esterification reactions, followed by purification steps such as recrystallization or chromatography to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
Methanesulfonic acid, trifluoro-, 2-amino-4-butoxy-6-pteridinyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, often involving controlled temperatures and solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pteridine derivatives, while substitution reactions can produce a variety of ester-substituted compounds.
Wissenschaftliche Forschungsanwendungen
Methanesulfonic acid, trifluoro-, 2-amino-4-butoxy-6-pteridinyl ester has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism by which methanesulfonic acid, trifluoro-, 2-amino-4-butoxy-6-pteridinyl ester exerts its effects involves interactions with specific molecular targets. The trifluoromethanesulfonic acid ester group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The pteridine ring system may interact with biological macromolecules, affecting their function and activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methanesulfonic acid esters: These compounds share the methanesulfonic acid ester group but differ in their additional functional groups and overall structure.
Pteridine derivatives: Compounds with similar pteridine ring systems but different substituents.
Uniqueness
Methanesulfonic acid, trifluoro-, 2-amino-4-butoxy-6-pteridinyl ester is unique due to the combination of its trifluoromethanesulfonic acid ester group and pteridine ring system. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
477939-58-5 |
|---|---|
Molekularformel |
C11H12F3N5O4S |
Molekulargewicht |
367.31 g/mol |
IUPAC-Name |
(2-amino-4-butoxypteridin-6-yl) trifluoromethanesulfonate |
InChI |
InChI=1S/C11H12F3N5O4S/c1-2-3-4-22-9-7-8(18-10(15)19-9)16-5-6(17-7)23-24(20,21)11(12,13)14/h5H,2-4H2,1H3,(H2,15,16,18,19) |
InChI-Schlüssel |
MKEDHHOPHJCMGH-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOC1=NC(=NC2=NC=C(N=C21)OS(=O)(=O)C(F)(F)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


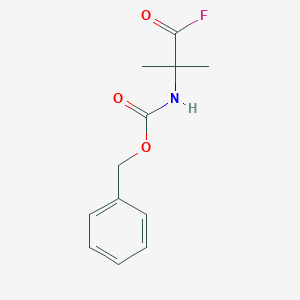
![N~1~-[2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethyl]ethane-1,2-diamine](/img/structure/B14239931.png)
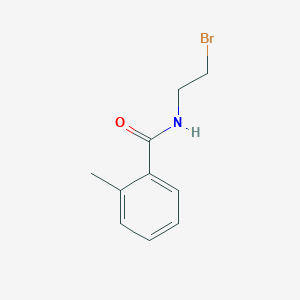
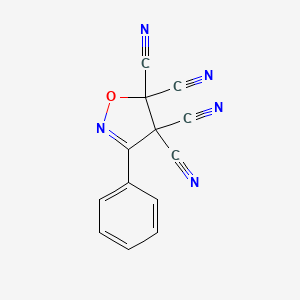
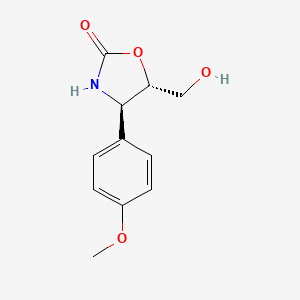
![N-ethyl-N-[(3-iodophenyl)diazenyl]ethanamine](/img/structure/B14239953.png)


![1,5,6-Triamino-2-(cyanomethyl)thieno[2,3-C]isoquinoline-7-carbonitrile](/img/structure/B14239964.png)
![3-[4-(Diethylamino)phenyl]-2-hydroxy-1H-naphtho[2,1-b]pyran-1-one](/img/structure/B14239968.png)


![Disulfide, methyl [(4-methylphenyl)sulfonyl]methyl](/img/structure/B14240004.png)
